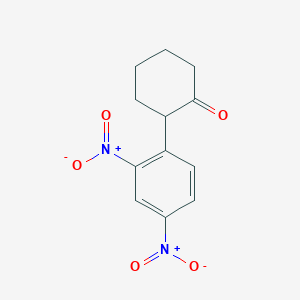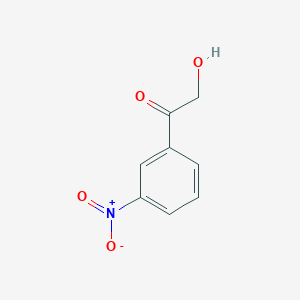![molecular formula C10H6F3NO B1303348 5-[2-(Trifluoromethyl)phenyl]isoxazol CAS No. 387824-51-3](/img/structure/B1303348.png)
5-[2-(Trifluoromethyl)phenyl]isoxazol
Übersicht
Beschreibung
5-[2-(Trifluoromethyl)phenyl]isoxazole is a chemical compound with the molecular formula C10H6F3NO and a molecular weight of 213.16 g/mol . It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions . This compound is primarily used in research and has various applications in medicinal chemistry due to its unique structural properties .
Wissenschaftliche Forschungsanwendungen
5-[2-(Trifluoromethyl)phenyl]isoxazole has a wide range of applications in scientific research. It is used in medicinal chemistry for the development of new drugs due to its potential biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . The compound is also utilized in the synthesis of combinatorial libraries for drug discovery and in the preparation of fluorinated building blocks for pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of 5-[2-(Trifluoromethyl)phenyl]isoxazole can be achieved through several methods. One common approach involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under catalyst-free and microwave-assisted conditions . These methods offer efficient and high-yielding routes to produce the compound.
Analyse Chemischer Reaktionen
5-[2-(Trifluoromethyl)phenyl]isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with alkynes in the presence of 18-crown-6 catalyst, potassium carbonate, and 4-toluenesulfonyl chloride at elevated temperatures to form isoxazole-linked glyco-conjugates . The compound’s reactivity is influenced by the trifluoromethyl group, which can enhance its electrophilic properties and facilitate nucleophilic substitution reactions .
Wirkmechanismus
The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity . The isoxazole ring structure allows for interactions with various enzymes and receptors, contributing to its diverse biological effects . detailed studies on the exact molecular targets and pathways are still ongoing.
Vergleich Mit ähnlichen Verbindungen
5-[2-(Trifluoromethyl)phenyl]isoxazole can be compared with other isoxazole derivatives, such as 2-fluoro-5-(trifluoromethyl)phenyl isocyanate and other perfluoroalkylated isoxazoles . These compounds share similar structural features but differ in their substituents, which can influence their reactivity and biological activities. The presence of the trifluoromethyl group in 5-[2-(Trifluoromethyl)phenyl]isoxazole imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDCOWFJJLNAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B1303267.png)



![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)
![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)


![2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B1303286.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide](/img/structure/B1303287.png)



